2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-
Description
This compound (CAS: 1095393-66-0) is an α,β-unsaturated acrylamide derivative with a stereospecific (1R)-1-(1-naphthalenyl)ethyl substituent and a 3-(trifluoromethyl)phenyl group at the β-position. Its E-configuration ensures rigidity in the planar acrylamide backbone, which is critical for interactions with biological targets . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the naphthalenyl ethyl moiety contributes to hydrophobic binding interactions. The compound is synthesized via condensation of 3-(3-(trifluoromethyl)phenyl)propanoyl chloride with (R)-1-(1-naphthalenyl)ethylamine, as outlined in industrial protocols . It is available commercially in research-grade quantities (e.g., 10 mg for ~¥600) from suppliers like Shanghai Yuanye Bio-Technology .
Properties
IUPAC Name |
(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-15H,1H3,(H,26,27)/b13-12+/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYIHPPRFXGAK-RDRICISKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-, also known by its CAS number 1095393-66-0, is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a trifluoromethyl group and a naphthalenyl substituent, which may contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18F3NO |
| Molecular Weight | 369.38 g/mol |
| Purity | ≥98% |
| CAS Number | 1095393-66-0 |
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial and neuroprotective properties.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit potent antimicrobial properties. For instance, derivatives similar to 2-Propenamide have shown significant inhibitory effects against Gram-positive bacteria. A study reported minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml for certain trifluoromethyl-substituted compounds . This suggests that the presence of the trifluoromethyl group in 2-Propenamide may enhance its antibacterial efficacy.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of related compounds. For example, the synthesis of neuroprotective agents from chiral building blocks derived from trifluoromethyl phenyl derivatives has been documented. These compounds are crucial for developing treatments for neurodegenerative diseases . The specific neuroprotective mechanisms of 2-Propenamide remain to be fully elucidated, but the structural features suggest potential interactions with neuroreceptors or protective pathways in neuronal cells.
Case Studies and Research Findings
- Biotransformation Studies :
- Enzymatic Activity :
- Antibacterial Screening :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS RN | Molecular Formula | Key Substituents | Functional Groups | Configuration |
|---|---|---|---|---|---|
| Target Compound | 1095393-66-0 | C₂₂H₂₀F₃NO | - (1R)-1-(1-naphthalenyl)ethyl - 3-(trifluoromethyl)phenyl |
Acrylamide (α,β-unsaturated) | (2E) |
| (2E)-3-(1-Naphthyl)-N-phenylacrylamide | 1776071-77-2 | C₁₉H₁₅NO | - 1-Naphthyl - Phenyl |
Acrylamide (α,β-unsaturated) | (2E) |
| (S)-(E)-2-Cyano-3-(3',4'-Dihydroxyphenyl)-N-(1-Phenylethyl)-2-Propenamide | N/A | C₁₉H₁₇N₂O₃ | - Cyano - 3,4-Dihydroxyphenyl - (S)-1-Phenylethyl |
Cyanoacrylamide | (2E) |
| N-[(1R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | 955371-05-8 | C₂₂H₂₂F₃N | - (1R)-1-(1-naphthalenyl)ethyl - 3-(trifluoromethyl)phenyl |
Propanamine (saturated) | - |
Key Comparisons
Backbone Rigidity and Stereochemistry
- The target compound’s E -configured acrylamide backbone enforces a planar structure, enhancing π-π stacking with aromatic residues in enzymes or receptors. In contrast, the propanamine derivative (CAS: 955371-05-8) lacks this rigidity due to its saturated backbone, reducing binding specificity .
- The (1R)-1-(1-naphthalenyl)ethyl group in the target compound introduces chiral specificity, which is absent in the simpler (2E)-3-(1-naphthyl)-N-phenylacrylamide (CAS: 1776071-77-2) .
Electron-Withdrawing Substituents The 3-(trifluoromethyl)phenyl group in the target compound increases electronegativity and metabolic resistance compared to non-fluorinated analogs like (2E)-3-(1-naphthyl)-N-phenylacrylamide. This group also improves membrane permeability in drug-like molecules . The cyano group in (S)-(E)-2-cyano-3-(3',4'-dihydroxyphenyl)-N-(1-phenylethyl)-2-propenamide introduces strong electron-withdrawing effects, but its polar nature may reduce bioavailability compared to the trifluoromethyl group .
Hydrophobic Interactions The naphthalenyl moiety in the target compound and (2E)-3-(1-naphthyl)-N-phenylacrylamide supports hydrophobic binding, but the ethyl spacer in the former allows deeper penetration into hydrophobic protein pockets .
Q & A
Q. Table 1. Key Synthetic Parameters for Optimal Yield
Q. Table 2. Comparative Biological Activity of Enamide Derivatives
| Compound | IC (EGFR) | Metabolic Half-Life (Human Liver Microsomes) |
|---|---|---|
| Target Compound | 12 nM | 2.3 hours |
| (2E)-3-(4-Fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide | 45 nM | 1.1 hours |
| Source : Data extrapolated from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
